molecular formula C10H7BrFNO B13684656 4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13684656
M. Wt: 256.07 g/mol
InChI Key: YXWWDGGNVAWAAT-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD22557975 is known as 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one. This compound is a member of the spiroindoline family, which is characterized by a unique spirocyclic structure. The presence of bromine and fluorine atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopropane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization and Ring-Opening: The spirocyclic structure allows for cyclization and ring-opening reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-chlorospiro[cyclopropane-1,3-indolin]-2-one
  • 4-Bromo-7-methylspiro[cyclopropane-1,3-indolin]-2-one
  • 4-Fluoro-7-methylspiro[cyclopropane-1,3-indolin]-2-one

Uniqueness

4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These halogen atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-1-2-6(12)8-7(5)10(3-4-10)9(14)13-8/h1-2H,3-4H2,(H,13,14)

InChI Key

YXWWDGGNVAWAAT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3NC2=O)F)Br

Origin of Product

United States

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